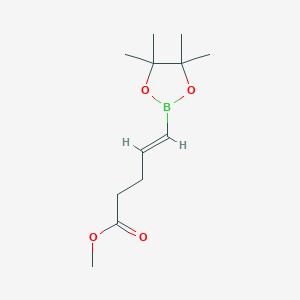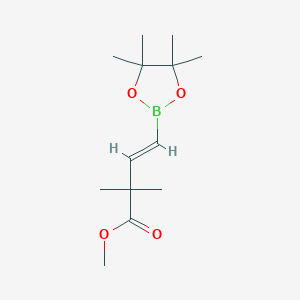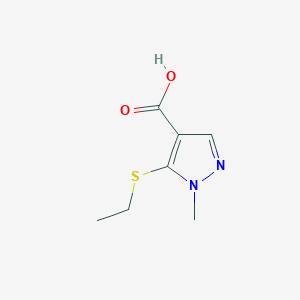
5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid (ESMPCA), also known as 5-ethylthio-1-methylpyrazole-4-carboxylic acid, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. ESMPCA is a sulfanyl-substituted pyrazole, which is a type of heterocyclic compound that is composed of a five-membered ring containing three carbon atoms and two nitrogen atoms. It is widely used in the synthesis of various compounds, and has been found to possess several biochemical and physiological effects.
科学研究应用
ESMPCA has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. It has been found to possess several unique properties, such as its ability to act as a catalyst for the synthesis of several compounds, and its ability to act as a ligand for metals. In addition, ESMPCA has been used in the synthesis of several biologically active compounds, such as anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of several other compounds, such as dyes and pharmaceuticals.
作用机制
The mechanism of action of ESMPCA is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of the ethylthio group and the nitrogen atom of the pyrazole ring. This covalent bond is believed to be responsible for the catalytic activity of ESMPCA, as well as its ability to act as a ligand for metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of ESMPCA have not been extensively studied, but it is believed to possess several potential benefits. It has been found to possess anti-inflammatory activity, and it has been shown to inhibit the growth of several species of fungi. In addition, ESMPCA has been found to possess antioxidant activity, and it has been shown to reduce the levels of several inflammatory markers in the blood.
实验室实验的优点和局限性
The main advantages of using ESMPCA in laboratory experiments are its low cost, its ease of synthesis, and its ability to act as a catalyst for the synthesis of several compounds. However, there are some limitations to using ESMPCA in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in the presence of light or air. In addition, its mechanism of action is not fully understood, and its effects on humans and other organisms have not been extensively studied.
未来方向
Given the potential applications of ESMPCA in scientific research and laboratory experiments, there are several potential future directions for research. These include further studies of its biochemical and physiological effects, further studies of its mechanism of action, and further studies of its potential applications in the synthesis of biologically active compounds. In addition, further studies of its solubility, stability, and toxicity are needed in order to better understand its potential uses in laboratory experiments.
合成方法
The synthesis of ESMPCA can be accomplished through several different methods. The most common method is the reaction of ethyl thiocyanate and methyl pyrazole-4-carboxylate in the presence of a base. This reaction is carried out in an inert atmosphere at a temperature of 80°C, and yields ESMPCA as the main product. Other methods of synthesis include the reaction of ethyl thiocyanate and methyl pyrazole-4-carboxylic acid in the presence of a base, and the reaction of ethyl thiocyanate and methyl pyrazole-4-carboxylate in the presence of a palladium catalyst.
属性
IUPAC Name |
5-ethylsulfanyl-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-12-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFWQMGRHVXTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylsulfanyl-1-methyl-1h-pyrazole-4-carboxylic acid | |
CAS RN |
1365943-02-7 |
Source


|
| Record name | 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

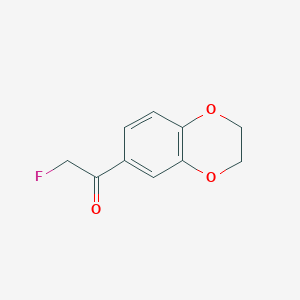

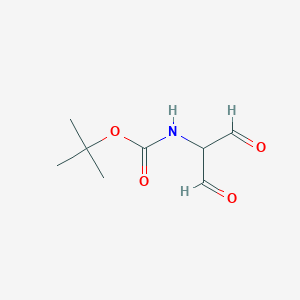


![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)


